Chidamid

Übersicht

Beschreibung

Chidamide is a novel histone deacetylase inhibitor belonging to the benzamide class. It is known for its antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity . Chidamide is currently under clinical development for various cancer indications and has shown significant potential in both in vitro and in vivo studies .

Wissenschaftliche Forschungsanwendungen

Chidamide hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird Chidamide als Histondeacetylase-Inhibitor verwendet, um die epigenetische Regulation der Genexpression zu untersuchen .

Biologie: In der Biologie wird Chidamide verwendet, um die Rolle von Histondeacetylasen bei der Zelldifferenzierung und -proliferation zu untersuchen .

Medizin: In der Medizin wird Chidamide zur Behandlung verschiedener Krebsarten entwickelt, darunter rezidivierendes oder refraktäres peripheres T-Zell-Lymphom und hormonrezeptorpositiver, HER2-negativer fortgeschrittener Brustkrebs . Es hat auch Potenzial gezeigt, die Empfindlichkeit von refraktären oder rezidivierenden akuten myeloischen Leukämiezellen gegenüber Anthracyclinen zu erhöhen .

Industrie: In der pharmazeutischen Industrie wird Chidamide bei der Entwicklung neuer Krebstherapien und Kombinationsbehandlungen eingesetzt .

5. Wirkmechanismus

Chidamide entfaltet seine Wirkung, indem es Histondeacetylasen inhibiert, Enzyme, die an der Umgestaltung von Chromatin und der epigenetischen Regulation der Genexpression beteiligt sind . Durch die Hemmung von Histondeacetylasen fördert Chidamide die Acetylierung von Histonen, was zu einer lockereren Chromatinstruktur und erhöhter Genexpression führt . Dieser Mechanismus ist besonders effektiv in Krebszellen, in denen Histondeacetylasen oft überexprimiert werden . Chidamide verstärkt auch die Chemotaxis-Funktion zirkulierender PD-1(+) Zellen von Patienten mit peripheren T-Zell-Lymphomen, was zusätzlich zu seiner Antitumoraktivität beiträgt .

Wirkmechanismus

Target of Action

Chidamide, also known as CS055 or HBI-8000, is an oral benzamide class of histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . These HDACs are over-expressed in tumors and are associated with cell cycle progression, metastasis, and apoptosis .

Mode of Action

Chidamide modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . This leads to cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

Chidamide affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs) . Gene Ontology (GO) analysis revealed that upregulated genes were mainly involved in chemokine activity, cell chemotaxis, and cellular response to interleukin-1 and interferon-γ . Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis showed that these genes were enriched in cytokine-cytokine receptor interaction and chemokine signaling pathways . The innate immune signaling pathways, including the Toll-like and NOD-like receptor signaling pathways, were also influenced .

Pharmacokinetics

Chidamide is administered orally and has a relatively long half-life . It is absorbed through the intestinal tract and distributed into tissues rapidly . The level of chidamide in the kidney is highest, followed by the spleen, heart, lung, brain, and liver .

Result of Action

Chidamide has demonstrated significant clinical benefits for patients with relapsed/refractory (R/R) PTCL . It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in t-FL cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in the two cell lines .

Action Environment

The action of Chidamide can be influenced by environmental factors. For instance, it has been shown to be effective in combination with other drugs such as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for the treatment of previously untreated diffuse large B-cell lymphoma (DLBCL) expressing MYC and BCL2 . This combination regimen significantly improved the complete response rate .

Biochemische Analyse

Biochemical Properties

Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, Chidamide increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.

Cellular Effects

Chidamide has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, Chidamide induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, Chidamide enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .

Molecular Mechanism

At the molecular level, Chidamide exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . Chidamide also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chidamide have been observed to change over time. Studies have shown that Chidamide can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of Chidamide in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .

Dosage Effects in Animal Models

The effects of Chidamide vary with different dosages in animal models. Low-dose Chidamide has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of Chidamide have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .

Metabolic Pathways

Chidamide is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . Chidamide also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .

Transport and Distribution

Chidamide is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . Chidamide is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .

Subcellular Localization

The subcellular localization of Chidamide is influenced by its interactions with histone deacetylases and other biomolecules. Chidamide modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chidamide involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU instead of the unstable N,N’-carbonyldiimidazole . The optimized preparation process is straightforward and yields Chidamide with a purity of up to 99.76% .

Industrial Production Methods: Industrial production methods for Chidamide include the preparation of its crystal forms. Two crystal forms, Chidamide crystal form A and Chidamide crystal form B, have been identified and can be used for preparing drugs for treating diseases related to cell differentiation and proliferation . The preparation method for Chidamide crystal form B involves dissolving Chidamide crystal form A in dimethyl sulfoxide and stirring at room temperature .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chidamide durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Die Synthese von Chidamide beinhaltet die Verwendung von Reagenzien wie HBTU und Dimethylsulfoxid . Die Reaktionsbedingungen sind in der Regel mild, wobei Raumtemperatur für die Herstellung seiner Kristallformen ausreichend ist .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Chidamide selbst, das sich durch seine hohe Reinheit und spezifischen Kristallformen auszeichnet .

Vergleich Mit ähnlichen Verbindungen

Chidamide ist einzigartig unter den Histondeacetylase-Inhibitoren aufgrund seiner Selektivität für bestimmte Histondeacetylase-Isotypen (HDAC1, HDAC2, HDAC3 und HDAC10) . Diese Selektivität ermöglicht es Chidamide, Krebszellen effektiv anzugreifen, während die Auswirkungen auf normale Zellen minimiert werden .

Ähnliche Verbindungen:

Vorinostat: Ein weiterer Histondeacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Romidepsin: Ein Histondeacetylase-Inhibitor, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.

Panobinostat: Ein Histondeacetylase-Inhibitor, der in Kombination mit anderen Medikamenten zur Behandlung des multiplen Myeloms eingesetzt wird.

Die einzigartige Selektivität und das breite Spektrum der Antitumoraktivität von Chidamide machen es zu einem vielversprechenden Kandidaten für die Krebstherapie, entweder als Einzelwirkstoff oder in Kombination mit anderen Behandlungen .

Eigenschaften

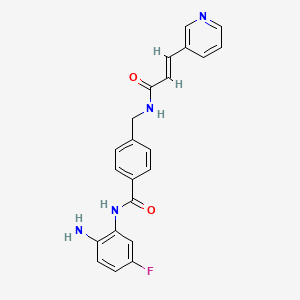

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348099 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883690-47-8 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chidamide?

A1: Chidamide is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, Chidamide increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]

Q2: How does Chidamide impact specific signaling pathways in cancer cells?

A2: Chidamide has been shown to influence several crucial signaling pathways, including:

- JAK2/STAT3: Chidamide upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []

- PI3K/AKT: Chidamide suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []

- MAPK: Chidamide regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []

Q3: Chidamide demonstrates synergistic effects with other drugs. How does this synergy manifest?

A3: Chidamide exhibits synergistic antitumor activity when combined with various drugs, including:

- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), Chidamide counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []

- Lenalidomide: In DLBCL, Chidamide overcomes lenalidomide resistance by targeting BCL6, a determinant of Chidamide sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to Chidamide. []

- Oxaliplatin: In Colorectal Cancer (CRC), Chidamide enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []

Q4: What is the molecular formula and weight of Chidamide?

A4: The provided research papers do not explicitly mention the molecular formula and weight of Chidamide. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.

Q5: Are there studies investigating the stability of Chidamide under various conditions?

A5: While the research papers highlight Chidamide's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.

Q6: How does modifying the structure of Chidamide affect its activity?

A6: The provided papers do not delve into specific SAR studies involving structural modifications of Chidamide. This area remains open for further research.

Q7: What are the known pharmacokinetic properties of Chidamide?

A7: Chidamide exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []

Q8: What safety regulations govern the use of Chidamide?

A8: The provided papers mainly focus on Chidamide's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.

Q9: Which cancer cell lines have shown sensitivity to Chidamide in preclinical studies?

A9: Chidamide has demonstrated efficacy against various cancer cell lines in preclinical studies, including:

- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]

- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]

- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]

- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]

Q10: What are the primary mechanisms of resistance to Chidamide observed in preclinical studies?

A10: One identified mechanism of resistance to Chidamide involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to Chidamide was associated with inhibited HDAC1 degradation and increased HDAC activity. []

Q11: What are the common adverse events associated with Chidamide in clinical trials?

A11: The most common adverse events reported in clinical trials investigating Chidamide are primarily hematological, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.